Cas no 1520143-87-6 (2,2-Dimethyl-3-phenoxycyclobutan-1-one)

1520143-87-6 structure
Nome del prodotto:2,2-Dimethyl-3-phenoxycyclobutan-1-one
Numero CAS:1520143-87-6
MF:C12H14O2
MW:190.238363742828
CID:4603695
2,2-Dimethyl-3-phenoxycyclobutan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2-dimethyl-3-phenoxycyclobutan-1-one
- Z2028236533
- 2,2-Dimethyl-3-phenoxycyclobutan-1-one
-
- Inchi: 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
- Chiave InChI: RYZGTHNBUVZXMV-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)C1CC(C1(C)C)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 227
- XLogP3: 2.3
- Superficie polare topologica: 26.3
2,2-Dimethyl-3-phenoxycyclobutan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206544-5.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
TRC | D591258-50mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
Aaron | AR01BAHM-50mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 50mg |
$248.00 | 2025-02-09 | |
Aaron | AR01BAHM-2.5g |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 2.5g |
$1909.00 | 2025-02-09 | |
Aaron | AR01BAHM-500mg |
2,2-Dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$776.00 | 2025-02-09 | |
A2B Chem LLC | AW05326-500mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95% | 500mg |
$610.00 | 2024-04-20 | |
Enamine | EN300-206544-2.5g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 2.5g |
$1370.0 | 2025-02-20 | |
Enamine | EN300-206544-0.05g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
TRC | D591258-10mg |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-206544-1.0g |
2,2-dimethyl-3-phenoxycyclobutan-1-one |
1520143-87-6 | 95.0% | 1.0g |
$699.0 | 2025-02-20 |
2,2-Dimethyl-3-phenoxycyclobutan-1-one Letteratura correlata
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
1520143-87-6 (2,2-Dimethyl-3-phenoxycyclobutan-1-one) Prodotti correlati
- 1797561-09-1(4-bromo-N-[(2-methoxy-2-adamantyl)methyl]thiophene-2-carboxamide)
- 1223876-86-5(N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-2-phenylethene-1-sulfonamide)
- 2034547-93-6(5-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide)
- 2138528-67-1(4,4-Dimethyl-3-(oxetan-3-yloxy)cyclohexan-1-one)
- 1956321-67-7(1-Benzylazepan-4-amine hydrochloride)
- 862828-32-8(1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 2228975-55-9(methyl 3-1-(aminomethyl)cyclopropylthiophene-2-carboxylate)
- 948595-12-8(Triforine-d8)
- 2090308-76-0(7-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid)
- 923065-50-3(4-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)butanamide)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
